REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([CH3:7])([CH3:6])[CH3:5].[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][N:11]=1>C(O)C>[Br:16][C:13]1[CH:14]=[CH:15][C:10]2[N:11]([CH:2]=[C:3]([C:4]([CH3:7])([CH3:6])[CH3:5])[N:9]=2)[CH:12]=1
|
Name
|
|
Quantity
|
178 mg
|
Type
|
reactant
|
Smiles
|
BrCC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
156 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred all night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
the solvents were distilled outunder reduced pressure, ethyl acetate
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layer was dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvents were distilled outunder reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residues were purified by preparative thin-layer silicagel chromatography (hexane:ethyl acetate=75 :25)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)C=C(N2)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 186 mg | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |